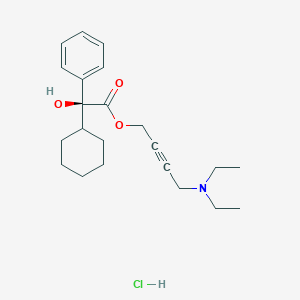

(S)-Oxybutynin hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-(diethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/t22-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIJYDAEGSIQPZ-VZYDHVRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC#CCOC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945773 |

Source

|

| Record name | 4-(Diethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230949-16-3 |

Source

|

| Record name | (S)-Oxybutynin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230949-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esoxybutynin Chloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0230949163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Diethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-Cyclohexyl-hydroxy-phenyl-acetic acid 4-diethylamino-but-2-ynyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Esoxybutynin Chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S547MDN7WX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of (S)-Oxybutynin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Oxybutynin hydrochloride, the levorotatory enantiomer of oxybutynin (B1027), is a compound of significant interest in the fields of urology and pharmacology. While racemic oxybutynin has long been a cornerstone in the treatment of overactive bladder (OAB), research into its individual enantiomers has revealed a nuanced pharmacological profile. This technical guide provides a comprehensive exploration of the core mechanism of action of this compound, focusing on its molecular interactions and physiological effects. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacodynamics.

Core Mechanism of Action: A Multi-faceted Approach

The therapeutic efficacy of this compound stems from a combination of pharmacological actions, primarily its anticholinergic properties, supplemented by direct smooth muscle relaxant effects, calcium channel blockade, and local anesthetic activity. While the anticholinergic activity is stereoselective, with the (R)-enantiomer being significantly more potent, this compound contributes to the overall pharmacological profile of the racemate and exhibits its own distinct activities.[1][2][3]

Anticholinergic Activity: Muscarinic Receptor Antagonism

The principal mechanism of action of oxybutynin is the competitive antagonism of acetylcholine (B1216132) at postganglionic muscarinic receptors.[4] Acetylcholine is the primary neurotransmitter responsible for mediating detrusor smooth muscle contraction. By blocking these receptors, particularly the M3 subtype, oxybutynin leads to relaxation of the bladder smooth muscle, thereby increasing bladder capacity and reducing the frequency and urgency of urination.[2][3]

(S)-Oxybutynin exhibits significantly lower affinity for muscarinic receptors compared to its (R)-enantiomer.[1] This stereoselectivity is a critical aspect of its pharmacology. While the (R)-enantiomer is largely responsible for the potent anticholinergic effects, and consequently the common side effects like dry mouth, the (S)-enantiomer's contribution to the overall activity of the racemate is a subject of ongoing investigation.

Signaling Pathway for Muscarinic Receptor Antagonism

Caption: Signaling pathway of M3 muscarinic receptor antagonism by (S)-Oxybutynin.

Direct Smooth Muscle Relaxation (Antispasmodic Effect)

Beyond its anticholinergic action, oxybutynin exerts a direct relaxant effect on smooth muscle, independent of muscarinic receptor blockade.[4] This spasmolytic activity is considered non-stereoselective, meaning both the (R)- and (S)-enantiomers contribute to this effect.[2] While this direct antispasmodic effect is weaker than its anticholinergic action, it is believed to contribute to the overall therapeutic benefit in reducing bladder muscle spasms.[3][4] The precise molecular mechanism of this direct relaxation is thought to involve the modulation of intracellular calcium levels.

Calcium Channel Blockade

Oxybutynin has been shown to possess calcium channel blocking properties.[5] By inhibiting the influx of extracellular calcium through L-type calcium channels in smooth muscle cells, it can directly induce muscle relaxation. This action is not dependent on acetylcholine and contributes to the non-anticholinergic component of its muscle relaxant effects. Higher concentrations of oxybutynin have been shown to depress contractions induced by high potassium concentrations, which is indicative of calcium channel antagonism.

Logical Relationship of Calcium Channel Blockade

Caption: Mechanism of calcium channel blockade by (S)-Oxybutynin.

Local Anesthetic Effect

Oxybutynin also exhibits local anesthetic properties, which are attributed to the blockade of sodium channels in nerve fibers.[4] This action can reduce the transmission of sensory signals from the bladder, potentially contributing to the relief of urgency and bladder pain. Studies have shown that intravesical administration of oxybutynin can desensitize C-fiber afferents in the bladder wall, which are involved in the sensation of bladder filling and urgency.[6] This effect is also considered to be non-stereoselective.

Quantitative Data

The following tables summarize the available quantitative data for the binding affinities of oxybutynin enantiomers and their primary metabolite, N-desethyloxybutynin (DEO), at human muscarinic receptors.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Oxybutynin Enantiomers and Metabolites

| Compound | M1 | M2 | M3 | M4 | M5 |

| (R)-Oxybutynin | Data not available | Data not available | Data not available | Data not available | Data not available |

| (S)-Oxybutynin | Data not available | Data not available | Data not available | Data not available | Data not available |

| (R,S)-Oxybutynin | 0.85 | Data not available | Data not available | Data not available | Data not available |

| (R)-N-DEO | Data not available | Data not available | Data not available | Data not available | Data not available |

| (S)-N-DEO | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Specific Ki values for the individual enantiomers across all five human muscarinic receptor subtypes are not consistently reported in a single study. The value for (R,S)-Oxybutynin is from a study on human bladder detrusor and mucosa, which are rich in M2 and M3 receptors.[7] Studies have shown that the (R)-enantiomer is significantly more potent than the (S)-enantiomer at M1, M2, and M3 receptors.[1]

Table 2: Functional Antagonism (pA2 values) of Oxybutynin Enantiomers in Guinea Pig Tissues

| Compound | M1 (Rabbit Vas Deferens) | M2 (Guinea Pig Atria) | M3 (Guinea Pig Bladder) |

| (R)-Oxybutynin | 8.3 | 7.6 | 8.2 |

| (S)-Oxybutynin | 6.4 | 6.5 | 6.8 |

| (R,S)-Oxybutynin | 8.2 | 7.6 | 8.1 |

Source: Noronha-Blob L, Kachur JF. J Pharmacol Exp Ther. 1991 Feb;256(2):562-7.[1]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for human muscarinic receptor subtypes (M1-M5).

Methodology:

-

Membrane Preparation: Cell membranes expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are prepared from cultured cell lines (e.g., CHO-K1 cells).

-

Radioligand: A radiolabeled muscarinic antagonist with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.

-

Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug, this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

References

- 1. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. brazjurol.com.br [brazjurol.com.br]

- 3. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Depressant action of oxybutynin on the contractility of intestinal and urinary tract smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intravesical oxybutynin: a local anesthetic effect on bladder C afferents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ics.org [ics.org]

An In-depth Technical Guide to the Synthesis and Purification of (S)-Oxybutynin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (S)-Oxybutynin hydrochloride, a chiral muscarinic receptor antagonist. The document details various synthetic pathways to the key intermediate, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, and its subsequent conversion to the final active pharmaceutical ingredient (API). Furthermore, it outlines purification methodologies, including chiral high-performance liquid chromatography (HPLC) and recrystallization, to ensure high enantiomeric purity and chemical quality.

I. Synthesis of this compound

The synthesis of this compound is a multi-step process that hinges on the preparation of the chiral intermediate, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. This section details various approaches to synthesizing this key intermediate and the final esterification and salt formation steps.

A. Synthesis of the Key Intermediate: (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid

Several synthetic routes have been developed to produce (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid with high enantiomeric excess (e.e.). Below are summaries and experimental protocols for prominent methods.

1. Catalytic Enantioselective Cyanosilylation

A practical and efficient method involves the catalytic enantioselective cyanosilylation of cyclohexyl phenyl ketone. This approach, reported by Shibasaki et al., affords the desired (S)-acid in high yield and excellent enantiomeric excess.[1]

-

Experimental Protocol:

-

Cyanosilylation: Cyclohexyl phenyl ketone is subjected to catalytic enantioselective cyanosilylation using a chiral gadolinium complex (1 mol%).[1] This step yields the corresponding cyanohydrin with an enantiomeric excess of 94%.[1]

-

Hydrolysis and Oxidation: The resulting cyanohydrin undergoes subsequent reduction, desilylation, and oxidation to afford (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.[1] The overall yield for this process is reported to be 80%, with an enantiomeric excess greater than 99.5%.[2]

-

2. Asymmetric Hydrogenation and Related Methods

Another approach involves the acetalization of (S)-mandelic acid with trimethylacetaldehyde (B18807), followed by a series of reactions including stereoselective coupling with cyclohexanone (B45756), dehydration, hydrolysis, and hydrogenation. This method can be performed on a large scale and results in an excellent enantiomeric excess.[1]

-

Experimental Protocol:

-

(S)-Mandelic acid (26) is acetalized with trimethylacetaldehyde (pivaldehyde) to form a dioxolone (27).[1]

-

The dioxolone is deprotonated and stereoselectively coupled with cyclohexanone at -78 °C to yield the alcohol (28).[1]

-

Dehydration of the alcohol followed by hydrolysis and hydrogenation yields (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid (S)-9 with an excellent enantiomeric excess (>99.9%) and an overall yield of 66%.[1][2]

-

3. Chiral Resolution of Racemic 2-cyclohexyl-2-hydroxy-2-phenylacetic acid

A classical approach involves the resolution of the racemic acid using a chiral resolving agent. L-tyrosine methyl ester has been successfully employed for this purpose.

-

Experimental Protocol:

| Method | Key Reagents | Overall Yield | Enantiomeric Excess (e.e.) | Reference |

| Catalytic Enantioselective Cyanosilylation | Cyclohexyl phenyl ketone, chiral gadolinium complex | 80% | >99.5% | [2] |

| Asymmetric Hydrogenation | (S)-Mandelic acid, trimethylacetaldehyde, cyclohexanone | 66% | >99.9% | [1][2] |

| Chiral Resolution | Racemic 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, L-tyrosine methyl ester | 42% | Not specified | [2][3] |

B. Final Esterification and Salt Formation

Once the enantiomerically pure (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid is obtained, the final steps involve esterification with a suitable amino alcohol and subsequent conversion to the hydrochloride salt.

1. Esterification

The esterification is typically carried out with 4-diethylamino-2-butyn-1-ol.

-

Experimental Protocol:

-

The activated (S)-acid is reacted with 4-diethylamino-2-butyn-1-ol to form (S)-Oxybutynin.[2]

-

2. Hydrochloride Salt Formation

The final step is the formation of the hydrochloride salt to improve the stability and solubility of the compound.

-

Experimental Protocol:

Caption: Synthetic pathways to this compound.

II. Purification of this compound

Purification is a critical step to ensure the final product meets the stringent purity requirements for pharmaceutical use. This section covers recrystallization and chiral HPLC methods for the purification of this compound.

A. Recrystallization

Recrystallization is a common method for purifying crude solid compounds. The choice of solvent is crucial for effective purification.

-

Experimental Protocol:

-

The crude this compound is dissolved in a minimal amount of a suitable hot solvent, such as ethyl acetate (B1210297) or dilute hydrochloric acid.[4]

-

The solution is then allowed to cool slowly, promoting the formation of pure crystals of this compound while impurities remain in the mother liquor.

-

The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried. A patent describes dissolving the crude hydrochloride in water, extracting with toluene (B28343) to remove impurities, treating with activated carbon, and then precipitating the purified product by adding concentrated hydrochloric acid and cooling.[4]

-

B. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique to separate enantiomers and determine the enantiomeric purity of the final product.

1. Analytical Chiral HPLC

This method is used to determine the enantiomeric excess of this compound.

-

Experimental Protocol:

-

Method 1: Normal Phase HPLC

-

Method 2: Reversed-Phase HPLC with Chiral Mobile Phase Additive

-

| Parameter | Method 1 (Normal Phase) | Method 2 (Reversed-Phase with CMPA) |

| Column | Lux® 5 µm i-Amylose-3, 250 x 4.6 mm[5] | C18 reversed-phase[6] |

| Mobile Phase | Hexane/Isopropanol with 0.1% Diethylamine (80:20)[5] | 30 mmol/L KH2PO4-acetonitrile (80:20, v/v) with 60 mmol/L HP-β-CD, pH 4.0[6] |

| Flow Rate | 0.6 mL/min[5] | 0.8 mL/min[6] |

| Detection | UV | 223 nm[6] |

| Temperature | Not specified | 28 °C[6] |

2. Preparative Chiral Chromatography

For large-scale separation of enantiomers, preparative chiral chromatography techniques can be employed. Recycling high-speed counter-current chromatography has been successfully applied for this purpose.

-

Experimental Protocol:

-

Solvent System: n-hexane, methyl tert-butyl ether, and 0.1 mol/L phosphate (B84403) buffer solution (pH = 5.0) with a volume ratio of 6:4:10.[7]

-

Chiral Selector: Hydroxypropyl-β-cyclodextrin.[7]

-

Under optimized conditions, 15 mg of racemic oxybutynin (B1027) was separated, yielding both enantiomers with purities over 96.5% and recoveries of 80-82%.[7]

-

Caption: Purification workflow for this compound.

III. Conclusion

The synthesis and purification of this compound require careful selection of synthetic routes and purification methods to achieve high yield and enantiomeric purity. The methods outlined in this guide, from enantioselective synthesis of the key chiral acid to final purification by recrystallization and chiral chromatography, provide a robust framework for researchers and drug development professionals working with this important pharmaceutical compound. The provided experimental details and comparative data serve as a valuable resource for process development and optimization.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. CZ296056B6 - Process for preparing oxybutynin - Google Patents [patents.google.com]

- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Determining the Enantiomeric Purity of (S)-Oxybutynin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical methodologies for determining the enantiomeric purity of (S)-Oxybutynin hydrochloride. Enantiomeric purity is a critical quality attribute for chiral drugs like (S)-Oxybutynin, as the different enantiomers can exhibit distinct pharmacological and toxicological profiles. This document outlines the core analytical techniques, provides detailed experimental protocols, and summarizes key validation data to support robust and accurate analysis.

Introduction to (S)-Oxybutynin and Chiral Analysis

Oxybutynin (B1027) is an anticholinergic agent used to treat overactive bladder. It contains a single chiral center, and therefore, exists as two enantiomers: (S)-Oxybutynin and (R)-Oxybutynin. The pharmacological activity of racemic oxybutynin resides predominantly in the (R)-enantiomer. However, the (S)-enantiomer is also of significant interest. The accurate determination of the enantiomeric composition of this compound is crucial for quality control, stability studies, and regulatory compliance.

The primary analytical challenge lies in separating and quantifying the two enantiomers, which have identical physical and chemical properties in an achiral environment. This necessitates the use of chiral separation techniques, with High-Performance Liquid Chromatography (HPLC) being the most prevalent and well-established method. Capillary Electrophoresis (CE) offers a viable alternative with its own set of advantages.

Analytical Methodologies for Enantiomeric Purity Determination

The determination of this compound's enantiomeric purity predominantly relies on chiral chromatography. This section details the principles and common practices of the most effective methods.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric separations. The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely used for the analysis of oxybutynin enantiomers.

Principle of Chiral HPLC Separation:

(S)-Oxybutynin Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (S)-Oxybutynin hydrochloride. The information presented herein is crucial for the formulation development, manufacturing, and analytical characterization of this active pharmaceutical ingredient (API). It is important to note that while the focus of this guide is on the (S)-enantiomer, a significant portion of the available public data pertains to the racemic mixture of oxybutynin (B1027) hydrochloride. This guide will clearly distinguish between data specific to the (S)-enantiomer and data for the racemate.

Introduction to this compound

Oxybutynin is a synthetic tertiary amine with anticholinergic and antispasmodic properties, commonly used to treat overactive bladder. It exists as a chiral molecule with two enantiomers: (R)-Oxybutynin and (S)-Oxybutynin. The hydrochloride salt of the racemate is the most common form used in pharmaceutical products. However, there is growing interest in the development of the single enantiomer, (S)-Oxybutynin (also known as esoxybutynin), due to potential differences in efficacy and side-effect profiles. A thorough understanding of the physicochemical properties of this compound is paramount for its successful development as a drug product.

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and is a key parameter in formulation design. The following tables summarize the available solubility data for both racemic and this compound.

Table 1: Quantitative Solubility of Racemic Oxybutynin Hydrochloride

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

| Water | 50 | Room Temperature | [1] |

| Ethanol | ~20 | Not Specified | [2] |

| Dimethyl Sulfoxide (DMSO) | ~50 | Not Specified | [2] |

| Dimethylformamide (DMF) | ~50 | Not Specified | [2] |

| Phosphate Buffered Saline (PBS), pH 7.2 | ~0.2 | Not Specified | [2] |

| Aqueous Solution, pH 1 | 77 | Not Specified | [3] |

| Aqueous Solution, pH 6 | 0.8 | Not Specified | [3] |

| Aqueous Solution, pH > 9.6 | 0.012 | Not Specified | [3] |

Table 2: Qualitative Solubility of this compound and Racemic Oxybutynin Hydrochloride

| Solvent | (S)-Oxybutynin HCl | Racemic Oxybutynin HCl | Reference |

| Chloroform | Slightly Soluble | Very Soluble | [4][5] |

| Ethanol | Slightly Soluble | Freely Soluble | [4][5] |

| Methanol | Not Specified | Very Soluble | [5] |

| Acetone | Not Specified | Soluble | [5] |

| Ether | Not Specified | Slightly Soluble | [5] |

| n-Hexane | Not Specified | Very Slightly Soluble | [5] |

| Glacial Acetic Acid | Not Specified | Soluble | [1] |

Note: "Freely soluble" generally implies a solubility of >100 mg/mL, "soluble" 10-100 mg/mL, "slightly soluble" 1-10 mg/mL, and "very slightly soluble" 0.1-1 mg/mL. The qualitative data for the (S)-enantiomer is limited. It is anticipated that the solubility behavior would be similar to the racemate, but empirical verification is essential.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A common method for determining equilibrium solubility is the shake-flask method.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container.

-

Equilibration: The containers are agitated (e.g., using a mechanical shaker or rotator) at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered (using a filter that does not adsorb the compound) to separate the solid phase from the liquid phase.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Caption: Workflow for Solubility Determination.

Stability Profile

The chemical stability of this compound is a critical quality attribute that can be influenced by various environmental factors such as pH, temperature, light, and humidity. Stability studies are essential to determine the appropriate storage conditions and shelf-life of the drug substance and its formulated products.

Table 3: Stability of Racemic Oxybutynin Hydrochloride under Various Conditions

| Condition | Observation | Reference |

| Solid State | Stable for at least 4 years when stored at -20°C. | [2] |

| Aqueous Solution (PBS, pH 7.2) | Not recommended to be stored for more than one day. | [2] |

| Aqueous Solution (Tap Water) | Significant degradation (>70% loss) observed within 4 weeks. | [3] |

| Aqueous Solution (Normal Saline) | More stable than in tap water, with ~80% of the initial concentration remaining after 4 weeks. | [3] |

| pH | Stability is improved in lower pH (more acidic) solutions. | [3] |

| Acid Hydrolysis | Subject to degradation. | [6] |

| Base Hydrolysis | Subject to degradation. | [6] |

| Oxidation | Subject to degradation. | [6] |

| Photolysis | Stable. | [6] |

| Thermal Degradation | Stable. | [6] |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are conducted to identify the potential degradation products and to establish the degradation pathways of the drug substance.

Methodology:

-

Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:

-

Acidic Hydrolysis: e.g., 0.1 N HCl at elevated temperature (e.g., 60°C).

-

Alkaline Hydrolysis: e.g., 0.1 N NaOH at room temperature.

-

Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid drug substance or a solution at a high temperature (e.g., 80°C).

-

Photostability: Exposing the solid drug substance or a solution to UV and visible light as per ICH Q1B guidelines.

-

-

Time Points: Samples are collected at various time points during the stress testing.

-

Analysis: The samples are analyzed using a stability-indicating analytical method, typically HPLC, to separate the parent drug from its degradation products.

-

Peak Purity and Mass Balance: Peak purity analysis of the parent drug peak should be performed to ensure that it is free from any co-eluting degradation products. Mass balance should be calculated to account for the parent drug and all major degradation products.

References

(S)-Oxybutynin hydrochloride pharmacological profile

An In-Depth Technical Guide to the Pharmacological Profile of (S)-Oxybutynin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxybutynin (B1027) hydrochloride is a well-established antimuscarinic agent widely prescribed for the management of overactive bladder (OAB) and its associated symptoms of urgency, frequency, and urge incontinence.[1][2] It functions as a competitive antagonist of acetylcholine (B1216132) at postganglionic muscarinic receptors, leading to the relaxation of the bladder's detrusor smooth muscle.[1][3] Oxybutynin is a chiral compound and is administered clinically as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.[4][5]

Crucially, the pharmacological activity of racemic oxybutynin is not evenly distributed between its stereoisomers. The anticholinergic and antimuscarinic effects, which are responsible for both the therapeutic efficacy and the common side effects like dry mouth and blurred vision, reside predominantly in the (R)-enantiomer.[4][6][7] The (S)-enantiomer is reported to be essentially devoid of anticholinergic activity at clinically relevant doses.[4][7]

This technical guide provides a detailed pharmacological profile of this compound, focusing on its mechanism of action, pharmacodynamic properties, and pharmacokinetic characteristics in comparison to its more active counterpart. The data and protocols presented herein are intended to provide a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.

Mechanism of Action and Stereoselectivity

Oxybutynin exerts its therapeutic effect by blocking muscarinic acetylcholine receptors, primarily the M3 subtype located on the detrusor muscle of the bladder.[8] This antagonism prevents acetylcholine from inducing involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of OAB.[6][9] In addition to its primary antimuscarinic action, oxybutynin also possesses direct antispasmodic and local anesthetic properties, although these are significantly weaker than its anticholinergic effects.[10][11][12]

The pharmacological actions of oxybutynin are highly stereoselective. The (R)-enantiomer is the potent antimuscarinic agent, while the (S)-enantiomer is substantially less active at muscarinic receptors.[7] This stereoselectivity has significant implications for the drug's overall profile, as the therapeutic and adverse effects are primarily driven by (R)-Oxybutynin.

Pharmacodynamics

Muscarinic Receptor Binding Affinity

The affinity of (S)-Oxybutynin for muscarinic receptor subtypes is significantly lower than that of (R)-Oxybutynin. In vitro studies using functional assays on isolated tissues have demonstrated a clear stereoselectivity for M1, M2, and M3 receptors. The isomeric affinity ratio, calculated as the potency of (S)-Oxybutynin divided by the potency of (R)-Oxybutynin, ranges from 12 to 88, indicating substantially weaker binding for the (S)-enantiomer.[7]

| Enantiomer | Receptor Subtype | pA2 Value | Isomeric Ratio [(S) / (R)] |

| (R)-Oxybutynin | M1 (Rabbit Vas Deferens) | 8.3 | \multirow{2}{}{88} |

| (S)-Oxybutynin | M1 (Rabbit Vas Deferens) | 6.4 | |

| (R)-Oxybutynin | M2 (Guinea Pig Atria) | 7.8 | \multirow{2}{}{12} |

| (S)-Oxybutynin | M2 (Guinea Pig Atria) | 6.7 | |

| (R)-Oxybutynin | M3 (Guinea Pig Bladder) | 8.2 | \multirow{2}{*}{43} |

| (S)-Oxybutynin | M3 (Guinea Pig Bladder) | 6.6 | |

| Data adapted from Noronha-Blob L & Kachur JF (1991).[7] |

In Vitro Functional Activity

Functional assays confirm the binding data, showing that (S)-Oxybutynin is a much weaker antagonist of muscarinic receptor-mediated smooth muscle contraction compared to the (R)-isomer. Studies on guinea pig bladder strips demonstrate that (R)-Oxybutynin is potent in inhibiting volume-induced contractions, while (S)-Oxybutynin is approximately 21 times less potent.[7] Similar stereoselectivity is observed in models for side effects, such as mydriasis (pupil dilation) and salivary secretion, where the potency ratio of (S)- to (R)-Oxybutynin is ~136 and ~30, respectively.[7]

Pharmacokinetics

Following oral administration of racemic oxybutynin chloride, both R- and S-enantiomers are absorbed, though pharmacokinetic parameters can vary between individuals.[10] The absolute bioavailability of oral oxybutynin is low, approximately 6%, due to extensive first-pass metabolism in the liver and gut wall, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][5][10]

The primary active metabolite is N-desethyloxybutynin (DEO), which also exists as (R)- and (S)-enantiomers. The (R)-DEO metabolite is also a potent antimuscarinic agent and is thought to contribute significantly to the side effect profile of oral oxybutynin, particularly dry mouth.[1]

| Parameter | R-Oxybutynin | S-Oxybutynin |

| Cmax (ng/mL) | 3.1 (1.8) | 5.5 (3.1) |

| Tmax (hr) | 0.8 (0.3) | 0.7 (0.3) |

| AUC0-24 (ng·hr/mL) | 12.8 (7.6) | 20.9 (12.3) |

| Half-life (hr) | 2.1 (0.8) | 1.8 (0.6) |

| Mean (SD) pharmacokinetic parameters following a single 5 mg oral dose of racemic oxybutynin chloride. Data adapted from the OXYBUTYNIN product monograph.[10] |

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity (Ki) of a test compound (e.g., (S)-Oxybutynin) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of (S)-Oxybutynin for human M1, M2, and M3 muscarinic receptors.

Materials:

-

Cell membranes from CHO-K1 cells expressing human muscarinic M1, M2, or M3 receptors.[13]

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[13][14]

-

Test Compound: this compound.

-

Reference Compound: (R)-Oxybutynin hydrochloride, Atropine.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well glass fiber filter plates.

-

Scintillation fluid and microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and dilute to the desired concentration (e.g., 5-10 µg protein/well) in ice-cold binding buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes, [³H]-NMS (at a concentration near its Kd, e.g., 0.5-1.0 nM), and binding buffer.

-

Non-specific Binding: Cell membranes, [³H]-NMS, and a high concentration of a non-labeled antagonist (e.g., 10 µM Atropine).

-

Competition Binding: Cell membranes, [³H]-NMS, and varying concentrations of (S)-Oxybutynin (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of the wells through the glass fiber filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of (S)-Oxybutynin.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of (S)-Oxybutynin that inhibits 50% of specific [³H]-NMS binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: In Vitro Functional Assay (Isolated Bladder Strip)

This protocol assesses the functional antagonism of a compound by measuring its ability to inhibit agonist-induced muscle contraction in an isolated tissue bath.

Objective: To determine the functional potency (pA2) of (S)-Oxybutynin as an antagonist at M3 muscarinic receptors in guinea pig detrusor muscle.

Materials:

-

Guinea pig bladder.

-

Agonist: Carbachol or Acetylcholine.

-

Antagonist: this compound.

-

Krebs-Henseleit solution, oxygenated with 95% O₂ / 5% CO₂.

-

Isolated organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect the urinary bladder. Place it in cold, oxygenated Krebs-Henseleit solution. Cut longitudinal strips of detrusor muscle (approx. 10 mm x 2 mm).

-

Mounting: Suspend the tissue strips in the organ baths containing oxygenated Krebs-Henseleit solution at 37°C. Attach one end to a fixed holder and the other to an isometric force transducer.

-

Equilibration: Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60-90 minutes, with washes every 15-20 minutes.

-

Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist (e.g., Carbachol, 10⁻⁹ M to 10⁻⁴ M) to establish a baseline maximal contraction.

-

Antagonist Incubation: Wash the tissue thoroughly until it returns to baseline tension. Add a fixed concentration of (S)-Oxybutynin to the bath and allow it to incubate for a pre-determined time (e.g., 30-60 minutes) to reach equilibrium.

-

Second Agonist Curve: In the continued presence of (S)-Oxybutynin, repeat the cumulative concentration-response curve for the agonist. A competitive antagonist will cause a rightward shift in the curve without reducing the maximal response.

-

Repeat: Repeat steps 5 and 6 with increasing concentrations of (S)-Oxybutynin.

-

Data Analysis:

-

For each concentration of (S)-Oxybutynin, calculate the concentration ratio (CR) = EC50 of the agonist in the presence of the antagonist / EC50 of the agonist in the absence of the antagonist.

-

Create a Schild plot by plotting log(CR-1) on the y-axis versus the negative log molar concentration of the antagonist (-log[S-Oxybutynin]) on the x-axis.

-

The x-intercept of the linear regression of the Schild plot provides the pA2 value, which is the negative log of the antagonist concentration that requires a doubling of the agonist concentration to elicit the original response. A slope not significantly different from 1 is indicative of competitive antagonism.

-

Conclusion

The pharmacological profile of this compound is characterized by its profound lack of antimuscarinic activity when compared to its stereoisomer, (R)-Oxybutynin. Both receptor binding and functional assay data consistently demonstrate that (S)-Oxybutynin is a very weak antagonist at M1, M2, and M3 muscarinic receptors. While it is present in a 50% ratio in the clinically used racemic mixture, its contribution to the therapeutic effect and the anticholinergic side effect burden is negligible. This detailed understanding of the stereoselective pharmacology of oxybutynin is critical for the rational design and development of future antimuscarinic agents with improved therapeutic indices.

References

- 1. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Oxybutynin Hydrochloride | C22H32ClNO3 | CID 91505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oxybutynin - Wikipedia [en.wikipedia.org]

- 5. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. api.drugx.com.bd [api.drugx.com.bd]

- 7. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. droracle.ai [droracle.ai]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. Characterization of the oxybutynin antagonism of drug-induced spasms in detrusor. | Semantic Scholar [semanticscholar.org]

- 13. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative evaluation of central muscarinic receptor binding activity by oxybutynin, tolterodine and darifenacin used to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Enantiomers of Oxybutynin: A Technical Guide to (S)- and (R)-Oxybutynin Hydrochloride Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxybutynin (B1027), a widely prescribed anticholinergic agent for the management of overactive bladder (OAB), is commercially available as a racemic mixture of its (R)- and (S)-enantiomers. This technical guide provides an in-depth comparative analysis of the pharmacological activity of (S)-Oxybutynin hydrochloride and (R)-Oxybutynin. It is well-established that the therapeutic efficacy of racemic oxybutynin is primarily attributable to the potent antimuscarinic properties of the (R)-enantiomer, while the (S)-enantiomer exhibits significantly weaker anticholinergic effects. This document collates quantitative data on the receptor binding affinities and functional activities of both enantiomers, details the experimental methodologies used to ascertain these properties, and visualizes the relevant biological pathways and experimental workflows. This comprehensive overview aims to equip researchers and drug development professionals with a thorough understanding of the distinct pharmacological profiles of the oxybutynin enantiomers, which is crucial for the rational design of future therapeutic agents with improved efficacy and tolerability.

Introduction

Oxybutynin hydrochloride is a cornerstone in the pharmacotherapy of overactive bladder, a condition characterized by urinary urgency, frequency, and urge incontinence. It exerts its therapeutic effect primarily through the blockade of muscarinic acetylcholine (B1216132) receptors in the detrusor muscle of the bladder, leading to muscle relaxation and an increase in bladder capacity[1][2]. As a chiral molecule, oxybutynin exists as two enantiomers, (R)-Oxybutynin and (S)-Oxybutynin. The commercially available formulations contain a 50:50 racemic mixture of these two stereoisomers[1].

Emerging evidence has demonstrated a significant stereoselectivity in the pharmacological actions of oxybutynin. The antimuscarinic activity, which is responsible for both the therapeutic effects and the common anticholinergic side effects (e.g., dry mouth, constipation, blurred vision), resides predominantly in the (R)-enantiomer[1][3][4]. Conversely, (S)-Oxybutynin is substantially less potent as a muscarinic receptor antagonist[3][5]. However, both enantiomers exhibit non-stereoselective spasmolytic and local anesthetic properties, which are considered to contribute less significantly to the overall clinical effect[3][6].

Understanding the distinct pharmacological profiles of the individual enantiomers is of paramount importance for the development of new therapeutic strategies with an optimized benefit-risk profile. This technical guide provides a detailed comparison of the in vitro and in vivo activities of this compound and (R)-Oxybutynin, focusing on their interactions with muscarinic receptors and their functional consequences.

Comparative Pharmacodynamics: A Quantitative Analysis

The differential activity of the oxybutynin enantiomers is most evident in their interaction with muscarinic acetylcholine receptors. The following tables summarize the quantitative data from various in vitro and in vivo studies.

In Vitro Muscarinic Receptor Antagonism

The affinity of (R)- and (S)-oxybutynin for muscarinic receptor subtypes has been determined through radioligand binding studies and functional assays on isolated tissues.

Table 1: Antimuscarinic Activity of Oxybutynin Enantiomers in Guinea Pig Bladder

| Parameter | (R)-Oxybutynin | (S)-Oxybutynin | Racemic Oxybutynin | Reference |

| pA2 value | 8.80 ± 0.27 | 7.09 ± 0.13 | 8.91 ± 0.20 | --INVALID-LINK-- |

The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Isomeric Potency Ratios of Oxybutynin Enantiomers at Muscarinic Receptor Subtypes

| Receptor Subtype | Tissue Source | Isomeric Potency Ratio ((S)-Oxybutynin IC50 / (R)-Oxybutynin IC50) | Reference |

| M1 | Rabbit Vas Deferens | 12 | --INVALID-LINK-- |

| M2 | Guinea Pig Atria | 88 | --INVALID-LINK-- |

| M3 | Guinea Pig Bladder | 13 | --INVALID-LINK-- |

In Vitro Spasmolytic Activity

In addition to their antimuscarinic effects, the oxybutynin enantiomers possess direct smooth muscle relaxant (spasmolytic) properties, which are not mediated by muscarinic receptors. This activity is considered to be non-stereoselective.

Table 3: Spasmolytic Activity of Oxybutynin Enantiomers against Potassium-Induced Contractions in Guinea Pig Bladder

| Compound | IC50 (μmol/l) | Reference |

| (R)-Oxybutynin | 2.22 - 5.68 | --INVALID-LINK-- |

| (S)-Oxybutynin | 2.22 - 5.68 | --INVALID-LINK-- |

| Racemic Oxybutynin | 2.22 - 5.68 | --INVALID-LINK-- |

IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

In Vivo Activity

The stereoselective antimuscarinic activity of the oxybutynin enantiomers observed in vitro translates to their in vivo effects on bladder function and anticholinergic side effects.

Table 4: In Vivo Potency Ratios of Oxybutynin Enantiomers in Guinea Pigs

| In Vivo Effect | Isomeric Potency Ratio ((S)-Oxybutynin ID50 / (R)-Oxybutynin ID50) | Reference |

| Inhibition of Volume-Induced Bladder Contractions | ~21 | --INVALID-LINK-- |

| Mydriasis (Pupil Dilation) | ~136 | --INVALID-LINK-- |

| Inhibition of Salivary Secretion | ~30 | --INVALID-LINK-- |

Signaling Pathways

The primary mechanism of action of oxybutynin is the competitive antagonism of acetylcholine at muscarinic receptors. In the urinary bladder, the M3 receptor subtype is predominantly responsible for mediating detrusor muscle contraction, while the M2 receptor subtype, although more abundant, plays a secondary role.

Caption: Muscarinic receptor signaling in detrusor smooth muscle and antagonism by (R)-Oxybutynin.

(R)-Oxybutynin competitively blocks both M3 and M2 receptors. Antagonism of M3 receptors directly inhibits the primary pathway for contraction. Blockade of M2 receptors prevents the inhibition of adenylyl cyclase, which can contribute to muscle relaxation, particularly in the presence of beta-adrenergic stimulation.

Experimental Protocols

The following sections provide an overview of the methodologies employed in the key experiments cited in this guide.

In Vitro Functional Assays: Isolated Guinea Pig Bladder Strips

These experiments are designed to determine the functional potency of the oxybutynin enantiomers in a physiologically relevant tissue.

Caption: Experimental workflow for isolated guinea pig bladder strip assay.

-

Tissue Preparation: Male Hartley guinea pigs are euthanized, and the urinary bladders are excised. Longitudinal strips of the detrusor muscle are prepared.

-

Experimental Setup: The muscle strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂. The strips are placed under an initial tension and allowed to equilibrate.

-

Procedure: Cumulative concentration-response curves to the muscarinic agonist carbachol are generated. After a washout period, the tissues are incubated with a fixed concentration of either (R)- or (S)-oxybutynin for a predetermined time. A second concentration-response curve to carbachol is then obtained in the presence of the antagonist.

-

Data Analysis: The magnitude of the rightward shift in the carbachol concentration-response curve caused by the oxybutynin enantiomer is used to calculate the pA2 value, a measure of antagonist potency.

In Vivo Urodynamic Evaluation: Cystometry in Guinea Pigs

Cystometry in conscious or anesthetized guinea pigs allows for the assessment of the in vivo effects of the oxybutynin enantiomers on bladder function.

Caption: Experimental workflow for in vivo cystometry in guinea pigs.

-

Surgical Preparation: Guinea pigs are anesthetized, and a catheter is implanted into the dome of the bladder and exteriorized. The animals are allowed to recover from the surgery.

-

Cystometry: The conscious animal is placed in a metabolic cage. The bladder catheter is connected to an infusion pump and a pressure transducer. Saline is infused into the bladder at a constant rate to elicit rhythmic bladder contractions.

-

Drug Administration and Measurement: Baseline cystometric parameters, including bladder capacity, micturition pressure, and the frequency of bladder contractions, are recorded. (R)- or (S)-Oxybutynin is then administered, typically intravenously or intraperitoneally, and the changes in the cystometric parameters are monitored over time.

-

Data Analysis: The dose-dependent effects of each enantiomer on bladder function are quantified and compared to determine their relative in vivo potency.

Discussion and Future Directions

The presented data unequivocally demonstrate the stereoselective nature of oxybutynin's antimuscarinic activity, with the (R)-enantiomer being the primary contributor to its therapeutic and side-effect profile. (S)-Oxybutynin, while possessing significantly weaker anticholinergic properties, exhibits comparable non-stereoselective spasmolytic effects.

This disparity in activity has significant implications for drug development. The development of the pure (R)-enantiomer was explored with the hypothesis that it might offer a better therapeutic index than the racemate. However, clinical benefits over the racemic mixture have not been conclusively demonstrated[3].

Conversely, the weaker anticholinergic profile of (S)-Oxybutynin has led to investigations into its potential as a therapeutic agent for OAB with a reduced side-effect burden[6]. The rationale is that its spasmolytic activity might contribute to efficacy without the dose-limiting anticholinergic effects of the (R)-enantiomer.

Future research should continue to explore the clinical utility of the individual enantiomers. A more detailed characterization of the binding affinities of (R)- and (S)-oxybutynin at all five human muscarinic receptor subtypes (M1-M5) would provide a more complete understanding of their pharmacological profiles. Furthermore, head-to-head clinical trials comparing the efficacy and tolerability of the individual enantiomers with the racemate are warranted to definitively establish their respective therapeutic roles.

Conclusion

This technical guide has provided a comprehensive comparison of the pharmacological activities of this compound and (R)-Oxybutynin. The data clearly indicate that the antimuscarinic effects of racemic oxybutynin are predominantly mediated by the (R)-enantiomer. A thorough understanding of the distinct properties of each enantiomer is essential for the ongoing development of improved and better-tolerated therapies for overactive bladder and other conditions amenable to muscarinic receptor modulation. The detailed experimental protocols and visualized pathways presented herein serve as a valuable resource for researchers and clinicians in this field.

References

- 1. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Oxybutynin - Wikipedia [en.wikipedia.org]

- 4. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

(S)-Oxybutynin Hydrochloride: A Technical Guide on its Discovery, Synthesis, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxybutynin (B1027), a cornerstone in the management of overactive bladder, is a chiral molecule traditionally used as a racemic mixture. This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological characteristics of the (S)-enantiomer of oxybutynin hydrochloride, also known as esoxybutynin. While the therapeutic effects of racemic oxybutynin are primarily attributed to the (R)-enantiomer's potent antimuscarinic activity, the (S)-enantiomer presents a distinct pharmacological profile with significantly reduced anticholinergic effects. This document details the historical context of oxybutynin's development, delves into the stereoselective synthetic routes for (S)-Oxybutynin hydrochloride, and presents a comparative analysis of the pharmacological properties of the individual enantiomers. Particular attention is given to the experimental protocols for key synthetic steps and the signaling pathways involved in oxybutynin's mechanism of action. This guide serves as a comprehensive resource for researchers and professionals in drug development interested in the nuanced pharmacology of chiral drugs and the potential of single-enantiomer therapeutics.

Introduction: The Chirality of Oxybutynin

Oxybutynin was first approved for medical use in the United States in 1975 and has since become a widely prescribed treatment for overactive bladder. It is a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors, leading to the relaxation of the bladder's detrusor muscle. This action increases bladder capacity and reduces the frequency and urgency of urination.

Oxybutynin possesses a single chiral center, and commercial formulations are sold as a racemic mixture of the (R)- and (S)-enantiomers. Early pharmacological studies revealed a significant difference in the activity of the two enantiomers. The (R)-enantiomer is a potent anticholinergic agent, responsible for both the desired therapeutic effects on the bladder and the common side effects like dry mouth and blurred vision. In contrast, the (S)-enantiomer exhibits substantially weaker antimuscarinic activity. This disparity sparked interest in the potential of developing (S)-Oxybutynin as a therapeutic agent that might retain some of the beneficial spasmolytic properties of the racemate without the problematic anticholinergic side effects.

This guide focuses specifically on the discovery and history of this compound, providing a detailed technical overview for researchers and drug development professionals.

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure this compound hinges on the preparation of the key chiral intermediate, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. Several strategies have been developed to achieve this, including resolution of the racemic acid and asymmetric synthesis.

Synthesis of the Key Intermediate: (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid

One of the primary challenges in producing (S)-Oxybutynin is the efficient and stereoselective synthesis of its acidic precursor.

A practical method for the synthesis of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid involves the catalytic enantioselective cyanosilylation of cyclohexyl phenyl ketone.

-

Step 1: Cyanosilylation. Cyclohexyl phenyl ketone is reacted with a cyanide source in the presence of a chiral catalyst, such as a gadolinium complex, to form the corresponding cyanohydrin with high enantiomeric excess (e.e.).

-

Step 2: Reduction, Desilylation, and Oxidation. The resulting cyanohydrin undergoes subsequent reduction, desilylation, and oxidation to yield the desired (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. This multi-step process can achieve an overall yield of approximately 80%.

Final Esterification Step to (S)-Oxybutynin

Once the enantiomerically pure acid is obtained, the final step involves an esterification reaction.

The activated form of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid is coupled with 4-diethylamino-2-butyn-1-ol to yield (S)-Oxybutynin. The resulting free base is then treated with hydrochloric acid to form the stable hydrochloride salt.

Pharmacological Profile: A Tale of Two Enantiomers

The distinct pharmacological activities of the (R)- and (S)-enantiomers of oxybutynin are central to the interest in developing the pure (S)-isomer.

Antimuscarinic Activity

The primary mechanism of action of racemic oxybutynin is the blockade of muscarinic receptors, particularly the M3 subtype, on the detrusor muscle of the bladder. This action is predominantly attributed to the (R)-enantiomer. In-vitro studies have demonstrated that (R)-Oxybutynin has a significantly higher affinity for muscarinic receptors compared to (S)-Oxybutynin.

Spasmolytic Activity

In addition to its antimuscarinic effects, oxybutynin also exhibits a direct spasmolytic (muscle-relaxing) effect on smooth muscle. There have been conflicting reports regarding the stereoselectivity of this action. Some studies suggest that the (S)-enantiomer may have higher or similar spasmolytic activity compared to the (R)-enantiomer. This non-stereoselective or (S)-enantiomer-favored spasmolytic effect, combined with its low antimuscarinic activity, formed the rationale for investigating (S)-Oxybutynin as a potential therapeutic agent with an improved side-effect profile.

Comparative Pharmacological Data

The following table summarizes the quantitative differences in the pharmacological activity of the oxybutynin enantiomers based on preclinical data.

| Parameter | (R)-Oxybutynin | (S)-Oxybutynin | Racemic Oxybutynin | Reference(s) |

| Antimuscarinic Activity (pA2 value) | 8.80 ± 0.27 | 7.09 ± 0.13 | 8.91 ± 0.20 | |

| Inhibition of Potassium-Induced Contraction (IC50, µmol/l) | 2.22 - 5.68 | 2.22 - 5.68 | 2.22 - 5.68 | |

| Isomeric Ratio for M3 Receptor Affinity ((S)OXY/(R)OXY) | - | 12 - 88 | - | |

| Isomeric Ratio for Bladder Contractions ((S)OXY/(R)OXY) | - | ~21 | - |

Clinical Development and History of this compound

While the preclinical pharmacological profile of this compound suggested its potential as a therapeutic agent with fewer anticholinergic side effects, its clinical development history is not as well-documented as that of the racemic mixture.

The majority of clinical trials have focused on racemic oxybutynin and its various formulations, such as extended-release tablets and transdermal patches, which were developed to mitigate the side effects associated with the immediate-release racemate. These formulations aim to reduce the peak plasma concentrations of the drug and its active metabolite, N-desethyloxybutynin, which is also a potent antimuscarinic agent.

Despite the promising preclinical rationale, there is a lack of publicly available data from large-scale clinical trials specifically evaluating the efficacy and safety of this compound for overactive bladder or other indications. One source suggests that (S)-Oxybutynin has not been clinically tested for its spasmolytic effects, which may indicate that it did not proceed to late-stage clinical development. The reasons for this could be multifaceted, including potentially insufficient efficacy in clinical settings, commercial considerations, or a strategic focus on reformulating the existing and effective racemic mixture.

Therefore, while the discovery of the differential pharmacology of oxybutynin's enantiomers was a significant scientific finding, it appears that the development of this compound as a standalone therapeutic did not come to fruition in the same way as other single-enantiomer drugs.

Conclusion

The story of this compound is a compelling case study in chiral drug development. The discovery of its distinct pharmacological profile, characterized by reduced antimuscarinic activity and potentially retained spasmolytic effects, presented a clear therapeutic hypothesis for a drug with an improved safety profile. The development of enantioselective synthetic routes to obtain the pure (S)-enantiomer further underscored the feasibility of its production.

However, the ultimate trajectory of a drug candidate is determined by a complex interplay of preclinical and clinical data, as well as strategic and commercial factors. While the racemate, particularly in its modified-release formulations, has remained a mainstay in the treatment of overactive bladder, this compound did not emerge as a marketed alternative.

For researchers and drug development professionals, the in-depth technical understanding of this compound's synthesis and pharmacology provides valuable insights into the complexities of stereoisomerism in drug action and the challenges of translating promising preclinical findings into clinical reality. Further investigation into the historical development decisions surrounding this molecule could offer additional lessons for future drug discovery and development endeavors.

(S)-Oxybutynin Hydrochloride: A Technical Guide for Overactive Bladder Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-Oxybutynin hydrochloride, a compound of interest in the research and development of therapeutics for overactive bladder (OAB). This document details its mechanism of action, presents key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visualizations of critical pathways and workflows.

Core Concepts: Mechanism of Action

This compound is the less active enantiomer of the racemic mixture oxybutynin (B1027), a well-established antimuscarinic agent for the treatment of OAB.[1][2][3] The therapeutic effects of oxybutynin are primarily attributed to the (R)-enantiomer, which exhibits significantly higher binding affinity for muscarinic receptors.[1][2] However, understanding the pharmacological profile of the (S)-enantiomer is crucial for a comprehensive understanding of the racemate's activity and for the development of potentially more selective OAB therapies.

Oxybutynin functions as a competitive antagonist of acetylcholine (B1216132) at postganglionic muscarinic receptors, particularly the M3 subtype, which is predominantly found on the detrusor smooth muscle of the bladder.[4][5] Blockade of these receptors leads to the relaxation of the bladder smooth muscle, thereby increasing bladder capacity and reducing the frequency and urgency of urination associated with OAB.[5][6] While its primary action is antimuscarinic, oxybutynin also exhibits weak direct muscle relaxant, spasmolytic, and local anesthetic properties.[7]

Quantitative Data

The following tables summarize key quantitative data for this compound and its related compounds from various studies.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of Oxybutynin Enantiomers

| Compound | Receptor Subtype | Species | Ki (nM) | Reference |

| (S)-Oxybutynin | M1 | Guinea Pig | - | [1] |

| (S)-Oxybutynin | M2 | Guinea Pig | - | [1] |

| (S)-Oxybutynin | M3 | Guinea Pig | - | [1] |

| (R)-Oxybutynin | M1 | Guinea Pig | - | [1] |

| (R)-Oxybutynin | M2 | Guinea Pig | - | [1] |

| (R)-Oxybutynin | M3 | Guinea Pig | - | [1] |

| Racemic Oxybutynin | M1 | Human | - | [2] |

| Racemic Oxybutynin | M2 | Human | 11.75 | [2] |

| Racemic Oxybutynin | M3 | Human | - | [2] |

| Racemic Oxybutynin | M4 | Human | - | [2] |

| Racemic Oxybutynin | M5 | Human | - | [2] |

Note: Specific Ki values for the individual enantiomers across all receptor subtypes were not consistently available in the searched literature. The provided data indicates the (R)-enantiomer is significantly more potent.

Table 2: Clinical Efficacy of Extended-Release Oxybutynin in Overactive Bladder (OBJECT Study)

| Outcome Measure | Extended-Release Oxybutynin (10 mg/day) | Tolterodine (2 mg twice daily) | p-value | Reference |

| Weekly Urge Incontinence Episodes (change from baseline) | Significantly more effective | - | 0.03 | [8] |

| Weekly Total Incontinence Episodes (change from baseline) | Significantly more effective | - | 0.02 | [8] |

| Micturition Frequency (change from baseline) | Significantly more effective | - | 0.02 | [8] |

Table 3: Urodynamic Effects of Oral Oxybutynin in Patients with Detrusor Overactivity

| Urodynamic Parameter | Baseline (mean) | Post-treatment (mean) | Reference |

| Maximum Cystometric Capacity | 185 mL | 254 mL | [9] |

| Detrusor Pressure at Maximum Capacity | 44 cm H2O | 33 cm H2O | [9] |

| Patients with Uninhibited Detrusor Contractions | 60% | 28% | [9] |

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of this compound. The following are representative protocols for key in vitro and in vivo assays.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is adapted from studies characterizing the binding of muscarinic antagonists to bladder tissue.[10]

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptors in bladder tissue.

Materials:

-

Human or animal bladder tissue (detrusor and mucosa separated)

-

[3H]quinuclidinyl benzylate ([3H]QNB) as the radioligand

-

This compound

-

50 mM sodium phosphate (B84403) buffer

-

GF/B filters

-

Scintillation counter

-

Homogenizer

Procedure:

-

Membrane Preparation: Homogenize bladder detrusor or mucosal tissue in ice-cold 50 mM sodium phosphate buffer.

-

Incubation: In assay tubes, combine the prepared membranes with a fixed concentration of [3H]QNB (e.g., 200 pM) and increasing concentrations of this compound (e.g., from 10^-12 M to 10^-4 M).

-

Incubate the mixture for 2 hours at 37°C.

-

Filtration: Terminate the incubation by rapid filtration through GF/B filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]QNB binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

In Vitro Bladder Strip Functional Assay

This protocol is a general representation of isolated tissue bath experiments used to assess the functional effects of compounds on bladder contractility.[11]

Objective: To evaluate the antagonist effect of this compound on agonist-induced contractions of bladder smooth muscle strips.

Materials:

-

Animal bladder (e.g., guinea pig, rat)

-

Krebs solution, aerated with 95% O2 / 5% CO2

-

Carbachol or other muscarinic agonist

-

This compound

-

Tissue organ bath system with force transducers

-

Dissecting tools

Procedure:

-

Tissue Preparation: Euthanize the animal and excise the bladder. Place the bladder in aerated Krebs solution.

-

Dissect the bladder to obtain longitudinal strips of detrusor muscle (approximately 2 x 8 mm).

-

Mount the tissue strips in the organ baths containing aerated Krebs solution at 37°C.

-

Equilibration: Allow the strips to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with periodic washing.

-

Contraction: Induce a stable contraction with a muscarinic agonist like carbachol.

-

Antagonist Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath and record the relaxation response.

-

Data Analysis: Plot the concentration-response curve for this compound and determine its potency (e.g., IC50 or pA2 value).

In Vivo Cystometry in Anesthetized Guinea Pigs

This protocol is based on studies evaluating the in vivo effects of anticholinergic drugs on bladder function.[12]

Objective: To assess the effect of this compound on urodynamic parameters in an animal model of OAB.

Materials:

-

Guinea pigs

-

Urethane anesthesia

-

Intravenous and intravesical catheters

-

Infusion pump

-

Pressure transducer and recording system

-

Saline solution

-

This compound

Procedure:

-

Animal Preparation: Anesthetize the guinea pig with urethane.

-

Insert a catheter into the bladder via the urethra for saline infusion and pressure measurement.

-

Insert an intravenous catheter for drug administration.

-

Baseline Cystometry: Infuse saline into the bladder at a constant rate and record the intravesical pressure. Measure baseline parameters such as bladder capacity, micturition pressure, and frequency of voiding contractions.

-

Drug Administration: Administer this compound intravenously at various doses.

-

Post-treatment Cystometry: Repeat the cystometric measurements after drug administration to evaluate its effects on the urodynamic parameters.

-

Data Analysis: Compare the pre- and post-treatment urodynamic parameters to determine the in vivo efficacy of this compound.

Visualizations

The following diagrams illustrate key concepts related to the research of this compound for overactive bladder.

Figure 1: Antagonistic action of (S)-Oxybutynin on the M3 receptor signaling pathway.

Figure 2: A generalized workflow for the preclinical assessment of (S)-Oxybutynin.

References

- 1. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. R and S enantiomers of oxybutynin: pharmacological effects in guinea pig bladder and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transdermal oxybutynin: for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. ics.org [ics.org]

- 11. researchgate.net [researchgate.net]

- 12. In vivo cystometrogram studies in urethane-anesthetized and conscious guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Oxybutynin Hydrochloride: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxybutynin (B1027) hydrochloride is a well-established antimuscarinic agent widely prescribed for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[1] It is a racemic mixture of (R)- and (S)-enantiomers.[1] The therapeutic effects of oxybutynin are primarily attributed to the (R)-enantiomer, which exhibits significantly greater anticholinergic activity.[2] However, the (S)-enantiomer is not devoid of pharmacological activity and its potential therapeutic applications, particularly in minimizing side effects associated with the racemic mixture, are an area of growing interest. This technical guide provides an in-depth overview of the therapeutic potential of (S)-Oxybutynin hydrochloride, focusing on its mechanism of action, pharmacokinetics, and relevant experimental data.

Mechanism of Action

This compound, like its R-enantiomer, is a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[1] It exerts its effects by blocking the binding of acetylcholine, a neurotransmitter that mediates involuntary bladder contractions.[3] While the antimuscarinic activity of racemic oxybutynin resides predominantly in the (R)-isomer, both enantiomers contribute to the overall pharmacological profile.[1]

Oxybutynin has a higher affinity for M1 and M3 muscarinic receptor subtypes compared to M2, M4, and M5 subtypes.[4][5] The M3 receptor is the primary subtype responsible for mediating detrusor smooth muscle contraction.[6] By antagonizing M3 receptors in the bladder, (S)-Oxybutynin helps to relax the bladder muscle, thereby increasing bladder capacity and reducing the symptoms of OAB.[3][7]

Signaling Pathway of M3 Muscarinic Receptor Antagonism

The binding of acetylcholine to the M3 receptor, a Gq protein-coupled receptor, initiates a signaling cascade that leads to smooth muscle contraction. This compound competitively inhibits this pathway.

Caption: M3 Muscarinic Receptor Signaling Pathway Antagonism.

Pharmacokinetics and Metabolism